1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(7-10-4-2-6-14-10)9-3-1-5-13-8-9/h1,3,5,8,10-11H,2,4,6-7,12H2 |
InChI Key |
DIGNXHMYHLGCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized via the cyclization of 1,4-diols using acid catalysts.
Coupling of the Two Rings: The final step involves coupling the pyridine and tetrahydrofuran rings through an appropriate linker, such as an ethanamine group. This can be achieved using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound featuring a pyridine ring and a tetrahydrofuran ring. These structural motifs are present in biologically active molecules and can give the compound unique chemical and physical properties.
Overview
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- Molecular Formula: C11H16N2O
- Molecular Weight: 192.26 g/mol
- CAS Number: 1183621-38-6
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves:
- Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods like the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
- Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized via the cyclization of 1,4-diols using acid catalysts.
- Coupling of the Two Rings: The final step involves coupling the pyridine and tetrahydrofuran rings through an appropriate linker, such as an ethanamine group, using reductive amination or other coupling reactions. Industrial production methods would likely optimize the synthetic routes to maximize yield and purity while minimizing costs and environmental impact, potentially including continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring. Reagents like halogens, alkyl halides, and various nucleophiles can facilitate substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has applications in:
- Chemistry: As a building block for the synthesis of more complex molecules.
- Biology: As a potential ligand for studying biological processes involving pyridine and tetrahydrofuran-containing compounds.
- Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.
- Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or other interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with five analogs:
Solubility and Stability
- THF vs.
- Trifluoromethyl Effects : Compounds with trifluoromethyl groups () show higher chemical stability but may require formulation adjustments due to reduced solubility .
- Indole Derivatives : The aromatic indole system () contributes to π-π stacking but may require salt formation (e.g., HCl in ) for improved bioavailability .
Biological Activity
1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine, a compound with the CAS number 1183621-38-6, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.
The molecular formula of 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is CHNO, with a molecular weight of 192.26 g/mol. The compound features a pyridine ring and a tetrahydrofuran moiety, which contribute to its unique biological properties.
Structure
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 1183621-38-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.25 to 1 μg/mL, indicating potent activity against these pathogens .
Antichlamydial Activity
Research has highlighted the potential of pyridine-based compounds in treating infections caused by Chlamydia. A study demonstrated that certain derivatives exhibited selective activity against Chlamydia trachomatis, suggesting that modifications to the core structure could enhance efficacy while minimizing toxicity . The importance of specific substituents on the pyridine ring was emphasized, with electron-withdrawing groups significantly influencing biological activity.
The mechanism by which 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with bacterial enzymes or cellular processes may disrupt normal function, leading to antimicrobial effects. Furthermore, studies have suggested that such compounds may act as inhibitors of key metabolic pathways in pathogens .
Study 1: Synthesis and Evaluation
In a study focused on synthesizing derivatives of pyridine-based compounds, researchers evaluated their antimicrobial properties against a panel of pathogens. The results indicated that specific modifications to the tetrahydrofuran moiety enhanced the overall bioactivity of the compounds tested. Notably, one derivative displayed an MIC comparable to established antibiotics like penicillin .
Study 2: Toxicity Assessment
Another significant study assessed the toxicity profiles of various pyridine derivatives, including those related to 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine. The findings revealed that many derivatives exhibited low toxicity levels in mammalian cell lines, supporting their potential for therapeutic applications without significant side effects .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-(Pyridin-3-yl)-2-(tetrahydrofuran-2-yl)ethan-1-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Suzuki-Miyaura cross-coupling to attach the pyridinyl group to a pre-functionalized tetrahydrofuran (THF) intermediate .
- Nucleophilic substitution reactions using halogenated precursors, with THF derivatives as nucleophiles under controlled pH and temperature .
- Catalytic hydrogenation for amine group reduction, employing palladium on carbon (Pd/C) in inert solvents like methanol or ethanol .
- Key Variables : Solvent polarity, catalyst loading, and reaction time significantly impact yield and purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and (if fluorinated analogs exist) spectra to confirm connectivity and stereochemistry. For example, pyridinyl protons appear as distinct aromatic signals (~δ 7–9 ppm) .
- X-ray Crystallography : Resolve absolute configuration and spatial arrangement of the pyridinyl-THF-amine scaffold. SHELX programs are widely used for refinement .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
Q. What spectroscopic characteristics distinguish this compound from structurally similar amines?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300 cm) and pyridine ring vibrations (~1600 cm) .
- UV-Vis Spectroscopy : Pyridinyl moieties exhibit strong absorbance at ~260–280 nm due to π→π* transitions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in substitution reactions .
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis to control stereochemistry .
- Temperature Gradients : Perform reactions at 0–80°C to assess kinetic vs. thermodynamic control, particularly for THF ring formation .
Q. What strategies are effective for resolving enantiomers of this chiral amine?
- Methodological Answer :
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for analytical and preparative separation .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .
Q. How should researchers address contradictory data in published studies (e.g., divergent bioactivity or stability results)?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same batch of Pd/C catalyst) and conditions .
- Purity Analysis : Compare impurity profiles via HPLC; trace solvents or byproducts (e.g., THF peroxides) may alter results .
- Computational Modeling : Perform DFT calculations to predict stability of stereoisomers or degradation pathways under varying pH/temperature .
Q. What methodologies are recommended for evaluating the compound’s stability under different storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition, common in pyridinyl derivatives .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–13) to simulate biological or storage environments .
Q. How can researchers design assays to investigate its bioactivity (e.g., enzyme inhibition or receptor binding)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC determination .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips .
- Cellular Uptake Studies : Radiolabel the amine group () or use fluorescent tags to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
